molecular formula C15H18F3N3O B5027871 N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine

N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine

Cat. No. B5027871
M. Wt: 313.32 g/mol
InChI Key: LQUDMXAKXABADT-UHFFFAOYSA-N
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Description

The compound “N-ethyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine” is an organic molecule that contains several functional groups, including an oxadiazole ring, a trifluoromethyl group, and an ethylamine group . The presence of these functional groups could potentially give this compound interesting chemical and physical properties, and it might be of interest in fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an oxadiazole ring attached to a benzyl group with a trifluoromethyl substituent, and an ethylamine group . The exact structure, including the positions of the various groups and the overall 3D conformation, would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the trifluoromethyl group could potentially undergo reactions with electrophiles . The ethylamine group could engage in reactions typical of amines, such as protonation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains . For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might influence its solubility and its behavior in biological systems . The ethylamine group could contribute to its basicity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action. If it’s intended to be a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets such as proteins or nucleic acids .

Safety and Hazards

Without specific data, it’s hard to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The study of new compounds with unique structures and functional groups is a key aspect of research in chemistry and related fields. This compound, with its combination of an oxadiazole ring, a trifluoromethyl group, and an ethylamine group, could be of interest for further study in areas such as medicinal chemistry, materials science, or synthetic methodology .

properties

IUPAC Name

N-ethyl-N-[[3-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-5-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N3O/c1-3-21(4-2)10-14-19-13(20-22-14)9-11-6-5-7-12(8-11)15(16,17)18/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUDMXAKXABADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=NO1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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